molecular formula C16H22N2O3 B2600185 6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one CAS No. 55423-58-0

6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one

Cat. No.: B2600185
CAS No.: 55423-58-0
M. Wt: 290.363
InChI Key: HNQVUWSNUQOQCQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an isoquinoline moiety fused with a piperidine ring, making it a subject of interest in various fields of chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 1-methylpiperidin-4-one.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the spiro compound.

    Cyclization: The intermediate product is then cyclized under controlled conditions to yield the final spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spiro structure can mimic certain natural products, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests that it could serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders.

Industry

In the industrial sector, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and as a precursor for various functional materials.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the spiro compound.

    1-Methylpiperidin-4-one: Another precursor used in the synthesis.

    Tetrahydroprotoberberines: Structurally related alkaloids with similar biological activities.

Uniqueness

What sets 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one apart from similar compounds is its spiro structure, which imparts unique chemical and biological properties. This structure allows for greater flexibility in binding to molecular targets and enhances its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

6,7-dimethoxy-1'-methylspiro[1,2-dihydroisoquinoline-3,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-18-6-4-16(5-7-18)15(19)12-9-14(21-3)13(20-2)8-11(12)10-17-16/h8-9,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQVUWSNUQOQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=O)C3=CC(=C(C=C3CN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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